![molecular formula C17H14ClN2OD3 B602457 Etifoxine-d3 CAS No. 1246815-89-3](/img/no-structure.png)
Etifoxine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etifoxine-d3 is a labeled analogue of Etifoxine . Etifoxine is a benzoxazine class drug primarily used as an anxiolytic . It also possesses neuroprotective, neuroplastic, and anti-inflammatory properties . These effects are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis .
Synthesis Analysis
Etifoxine stimulates endogenous neurosteroid synthesis . Time-course experiments revealed that a 15-min incubation of hypothalamic explants with etifoxine was sufficient to induce a robust increase in neurosteroid synthesis . This suggests that etifoxine activates steroidogenic enzymes at a post-translational level .
Molecular Structure Analysis
The molecular formula of Etifoxine-d3 is C17H14D3ClN2O . The molecular weight is 303.80 .
Chemical Reactions Analysis
Etifoxine stimulates the biological activity of certain steroidogenic enzymes, such as 3β-HSD, P450 C17, 5α-R, and/or 3α-HSD . The increase of THP induced by etifoxine can be ascribed to either stimulation of the reduction reaction of DHP into THP, or inhibition of the oxidation reaction of THP into DHP .
Physical And Chemical Properties Analysis
Etifoxine-d3 is an off-white solid . The molecular weight is 303.80 and the molecular formula is C17H14D3ClN2O .
Wissenschaftliche Forschungsanwendungen
Depression and Anxiety Treatment
Etifoxine-d3 has been studied for its potential role in the treatment of depression and anxiety . In combination with citalopram, a common antidepressant, etifoxine-d3 has shown promising results in an animal model . The study focused on the intercellular adhesion molecule-1 (ICAM-1), SIRT1, and nitric oxide (NO), which are emerging factors in depression and anxiety . The antidepressant and sedative effects of citalopram were potentiated by ascorbic acid, vitamin D, and etifoxine-d3 alone and in combination .
Inflammation Regulation
Etifoxine-d3 may play a role in regulating inflammation. ICAM-1, a marker of inflammation, is an immunoglobulin-like transmembrane glycoprotein that is overexpressed in the endothelial lumen . The study of ICAM-1 and its relationship with depression and anxiety is emerging, and etifoxine-d3’s potential role in this area is being explored .
Anti-Aging Effects
There is potential for etifoxine-d3 to have anti-aging effects . Chronic inflammation, induced by the continuous production of TNF-α, is the fundamental cause of diseases like obesity, dyslipidaemia, diabetes, heart and brain diseases, autoimmune diseases, Alzheimer’s disease, and cancer . The aging process is also induced by chronic inflammation . Vitamin D3 and phytochemicals, in combination with etifoxine-d3, may contribute to anti-aging by working with aging-related genes .
Anxiolytic Effects
Initial clinical trials with etifoxine-d3 have provided the first evidence for a clinical anxiolytic effect of etifoxine-d3, showing comparable efficacy to the benzodiazepine lorazepam in patients suffering from adjustment disorders with anxiety .
Wirkmechanismus
Target of Action
Etifoxine-d3, a benzoxazine class drug, primarily targets the GABA channel subunits . GABA (gamma-amino butyric acid) is a neurotransmitter that blocks certain brain signals . The modulation of GABAergic neurotransmission is one of the key mechanisms of action of Etifoxine-d3 .
Mode of Action
Etifoxine-d3 interacts with its targets by modulating GABAergic neurotransmission and neurosteroid synthesis . It is a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABA A receptors . It selectively increases GABA-induced currents in X. laevis oocytes expressing α1β2γ2 or α1β3γ2 over α1β1γ2 subunit-containing receptors .
Biochemical Pathways
Etifoxine-d3 affects the GABAergic neurotransmission and neurosteroid synthesis pathways . It stimulates GABAergic transmission via GABA receptors and increases mitochondrial translocator protein (TSPO) to stimulate neurosteroid synthesis .
Result of Action
Etifoxine-d3 has been associated with neuroprotective, neuroplastic, and anti-inflammatory properties . It reduces neuronal degeneration in the injured cortex and inhibits NLRP3 inflammasome activation in human and murine myeloid-derived cells . It also reduces the abundance of certain bacterial species in the gut microbiome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Etifoxine-d3. For instance, the gut microbiome can interact with the drug, leading to changes in microbial features . .
Safety and Hazards
Etifoxine can continue to be used for the treatment of anxiety disorders, but it must not be used in patients who previously had severe skin reactions or severe liver problems after taking etifoxine . Severe adverse events are in general rare. Skin and subcutaneous disorders are the most frequently reported, but these generally resolve after drug cessation .
Zukünftige Richtungen
Etifoxine has been shown to limit mechanical allodynia and anxiety-like symptoms in a mouse model of streptozotocin-induced diabetic neuropathy . The company that markets Stresam will have to conduct a study to further characterize the effects of etifoxine in patients with anxiety . There is also ongoing research on the short-term effects of etifoxine on the human gut microbiome in healthy men .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of Etifoxine-d3 involves the incorporation of three deuterium atoms into the Etifoxine molecule. This can be achieved through a deuterium exchange reaction using deuterated reagents.", "Starting Materials": [ "Etifoxine", "Deuterated reagents (e.g. D2O, CD3OD)" ], "Reaction": [ "Step 1: Dissolve Etifoxine in deuterated solvent (e.g. CD3OD)", "Step 2: Add deuterated reagent (e.g. D2O) to initiate deuterium exchange reaction", "Step 3: Allow reaction to proceed at appropriate temperature and time", "Step 4: Isolate and purify Etifoxine-d3 product" ] } | |
CAS-Nummer |
1246815-89-3 |
Molekularformel |
C17H14ClN2OD3 |
Molekulargewicht |
303.81 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
21715-46-8 (unlabelled) |
Synonyme |
6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine; Etifoxin-d3 |
Tag |
Etifoxine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.